molecular formula C10H8BrNO3 B1414167 Methyl 4-bromo-3-cyano-5-methoxybenzoate CAS No. 1805019-30-0

Methyl 4-bromo-3-cyano-5-methoxybenzoate

Cat. No.: B1414167
CAS No.: 1805019-30-0
M. Wt: 270.08 g/mol
InChI Key: COUZQOURFQXSCS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-5-methoxybenzoate is a substituted benzoate ester characterized by a benzene ring functionalized with bromo (Br), cyano (CN), and methoxy (OCH₃) groups at positions 4, 3, and 5, respectively, and a methyl ester group at the carboxylate position. The bromo substituent enhances molecular weight and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing cyano group increases polarity and reactivity in nucleophilic substitutions. The methoxy group contributes to solubility in organic solvents and modulates electronic effects on the aromatic ring .

Synthetic routes for analogous compounds (e.g., triazine derivatives) often involve stepwise substitutions, as seen in the preparation of structurally related methyl esters using trichlorotriazine and methoxyphenol precursors . Crystallographic data for such compounds may be refined using programs like SHELXL, a widely used tool for small-molecule structural analysis .

Properties

IUPAC Name

methyl 4-bromo-3-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-8-4-6(10(13)15-2)3-7(5-12)9(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUZQOURFQXSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-bromo-3-cyano-5-methoxybenzoate shares functional and structural similarities with other substituted benzoates and halogenated esters. Below is a comparative analysis based on substituent effects, physical properties, and reactivity:

Table 1: Comparison of this compound with Structural Analogs

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound Br (4), CN (3), OCH₃ (5) ~284.1 (estimated) High polarity, potential Suzuki coupling precursor
Methyl 3-cyano-4-chloro-5-methoxybenzoate Cl (4), CN (3), OCH₃ (5) ~239.6 Lower MW, higher solubility in polar solvents
Methyl 4-bromo-3-methoxybenzoate Br (4), OCH₃ (3) ~245.0 Reduced reactivity due to lack of CN group
Methyl 4-methoxybenzoate OCH₃ (4) ~166.2 Simple ester; used as flavoring agent
Methyl salicylate OH (2), OCH₃ (COO) ~152.1 Anti-inflammatory; volatile (Henry’s law constant: ~3.2 × 10⁻⁶ atm·m³/mol)

Key Observations:

Cyano Group: The CN group in this compound significantly elevates polarity, reducing solubility in non-polar solvents compared to analogs lacking this group (e.g., Methyl 4-bromo-3-methoxybenzoate). Methoxy Group: Enhances solubility in organic solvents like dichloromethane or ethyl acetate, as observed in methyl ester analogs .

Physical Properties: Methyl esters with multiple substituents (e.g., bromo, cyano) typically exhibit higher melting points (>100°C) due to increased molecular symmetry and intermolecular forces . Volatility is reduced compared to simpler esters like methyl salicylate, which has a vapor pressure of ~0.01 mmHg at 25°C .

Reactivity and Applications: The bromo substituent in this compound makes it a candidate for palladium-catalyzed couplings, whereas the cyano group offers a site for further functionalization (e.g., reduction to amine). Analogs lacking the cyano group (e.g., Methyl 4-bromo-3-methoxybenzoate) are less reactive in nucleophilic substitutions, limiting their utility in multi-step syntheses .

Research Findings:

  • Studies on halogenated benzoates suggest that bromo-substituted derivatives exhibit superior stability in radical reactions compared to chloro analogs, likely due to bromine’s lower electronegativity and larger atomic radius .
  • The cyano group’s electron-withdrawing nature in this compound may enhance electrophilic aromatic substitution reactivity at the para position relative to the methoxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-bromo-3-cyano-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-bromo-3-cyano-5-methoxybenzoate

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